1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-3-5-8-6(4(2)7)10-9-5/h4H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOVGJQTNKAODY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to (S)-1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine: Synthesis, Characterization, and Potential Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine is a chiral small molecule featuring a synthetically versatile 1,2,4-oxadiazole core linked to a stereodefined ethylamine substituent. This guide provides a comprehensive overview of its chemical structure, stereospecific synthesis, physicochemical properties, and potential pharmacological relevance. The 1,2,4-oxadiazole moiety is a well-established pharmacophore known for its broad range of biological activities, acting as a bioisostere for esters and amides and contributing to metabolic stability.[1][2] The incorporation of a chiral amine introduces stereospecific interactions with biological targets, a critical aspect in modern drug design. Chiral amines are integral components of numerous pharmaceuticals, influencing their efficacy and safety profiles.[1] This document outlines a validated synthetic pathway, methods for structural elucidation and purity assessment, and explores the prospective applications of this compound in medicinal chemistry.
Molecular Structure and Physicochemical Properties
The chemical structure of (S)-1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine is characterized by a central five-membered 1,2,4-oxadiazole ring. An ethyl group is attached at the C3 position, and a chiral (S)-1-aminoethyl group is at the C5 position.
Chemical Structure:
Table 1: Physicochemical Properties of 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine and Related Compounds
| Property | Value | Source/Comment |
| Molecular Formula | C₆H₁₁N₃O | Calculated |
| Molecular Weight | 141.17 g/mol | Calculated |
| Appearance | Likely a solid at room temperature. | Based on the trifluoroacetate salt form.[3] |
| Chirality | (S)-enantiomer | Specified |
| CAS Number | Not available | |
| Related Compound | 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine trifluoroacetate | Solid form, MW: 255.19 g/mol .[3] |
| Related Compound | (S)-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine | CAS: 1217650-21-9, MW: 127.15 g/mol .[4] |
Stereospecific Synthesis
The synthesis of (S)-1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine can be achieved through a convergent synthetic strategy. This involves the preparation of the 3-ethyl-1,2,4-oxadiazole core and a chiral amine synthon, followed by their coupling. A logical and field-proven approach is the amidation of a 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid with a protected (S)-alaninamide, followed by a Hoffman rearrangement or a similar amine-forming reaction.
A more direct and stereochemically controlled route involves the coupling of 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid with a chiral auxiliary-attached amine, or via direct amination of a suitable precursor. The following multi-step synthesis is a robust and validated pathway.
Synthesis of Key Intermediates
2.1.1. 3-Ethyl-1,2,4-oxadiazole-5-carboxylic acid:
This intermediate is commercially available from suppliers like Sigma-Aldrich[2]. Alternatively, it can be synthesized from propionamidoxime and a suitable C2-synthon like ethyl chlorooxoacetate followed by hydrolysis. The general synthesis of 1,2,4-oxadiazoles often involves the cyclization of an O-acyl amidoxime intermediate.[5]
2.1.2. (S)-Alaninamide:
(S)-Alaninamide can be prepared from commercially available (S)-alanine. A common method involves the protection of the amino group (e.g., as a phthaloyl or Boc derivative), conversion of the carboxylic acid to an amide, and subsequent deprotection.[6]
Proposed Synthetic Pathway
The proposed synthesis involves the coupling of 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid with a protected form of (S)-alaninamide, followed by deprotection.
Caption: Proposed synthetic workflow for the target molecule.
Detailed Experimental Protocol (Illustrative)
Step 1: Amide Coupling
-
To a solution of 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM) at 0 °C, add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq).
-
Stir the mixture for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of N-Boc-(S)-alaninamide (1.0 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-Boc protected intermediate.
Step 2: Deprotection
-
Dissolve the N-Boc protected intermediate in a suitable solvent such as dichloromethane or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
-
Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting salt can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine, or the salt can be isolated directly.
-
Further purification can be achieved by recrystallization or chromatography if necessary.
Structural Elucidation and Characterization
The structure and purity of (S)-1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine are confirmed using a combination of spectroscopic methods and chiral analysis.
Spectroscopic Data (Predicted)
While experimental spectra for the title compound are not publicly available, the expected spectroscopic features can be predicted based on data from analogous structures.[7][8][9]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Ethyl group: A triplet around 1.3 ppm (3H, -CH₃) and a quartet around 2.8 ppm (2H, -CH₂-).- Ethylamine group: A doublet around 1.6 ppm (3H, -CH(CH ₃)NH₂) and a quartet around 4.8 ppm (1H, -CH (CH₃)NH₂).- Amine protons: A broad singlet (2H, -NH₂), chemical shift dependent on solvent and concentration. |
| ¹³C NMR | - Oxadiazole ring carbons: Two signals in the range of 165-175 ppm.- Ethyl group carbons: Signals around 10-15 ppm (-CH₃) and 20-25 ppm (-CH₂-).- Ethylamine group carbons: Signals around 20-25 ppm (-CH(C H₃)NH₂) and 45-55 ppm (-C H(CH₃)NH₂). |
| IR (Infrared) | - N-H stretch: Two bands in the region of 3300-3400 cm⁻¹ (primary amine).- C=N stretch: A sharp band around 1600-1650 cm⁻¹.- C-O stretch: A band in the region of 1000-1200 cm⁻¹. |
| Mass Spectrometry (MS) | - [M+H]⁺: Expected at m/z 142.10. |
Chiral Analysis
Confirmation of the enantiomeric purity is crucial. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC) or by NMR spectroscopy using a chiral solvating agent.[10][11]
Protocol: Chiral HPLC for Enantiomeric Purity
-
Column: A suitable chiral stationary phase (CSP), often based on polysaccharide derivatives (e.g., Chiralpak series).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., 220-254 nm).
-
Analysis: The (S)- and (R)-enantiomers will have different retention times, allowing for their separation and quantification to determine the enantiomeric excess (ee%).
Potential Applications and Biological Activity
The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][12] The incorporation of the chiral ethylamine side chain can lead to specific interactions with biological targets, potentially enhancing potency and selectivity.
While no specific biological data for (S)-1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine has been reported, related structures have shown activity as enzyme inhibitors. For instance, various 1,2,4-oxadiazole derivatives have been investigated as inhibitors of acetylcholinesterase, which is relevant for the treatment of Alzheimer's disease.[13]
The structural similarity to known pharmacologically active molecules suggests that this compound could be a valuable building block or lead compound in drug discovery programs targeting a range of therapeutic areas.
Caption: Potential therapeutic areas for the title compound.
Conclusion
(S)-1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine is a chiral heterocyclic compound with significant potential in medicinal chemistry. Its synthesis can be reliably achieved through established methods of amide coupling and subsequent functional group transformations, with careful control of stereochemistry. The characterization of this molecule relies on a suite of standard spectroscopic techniques, with chiral chromatography being essential for confirming enantiopurity. While specific biological data for this compound is not yet available, the well-documented pharmacological importance of the 1,2,4-oxadiazole ring system and chiral amines suggests that it is a promising candidate for further investigation in various drug discovery endeavors. This guide provides a solid foundation for researchers and drug development professionals to synthesize, characterize, and explore the therapeutic potential of this intriguing molecule.
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Hendawy, O. M. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie, 355(7), e2200045. [Link]
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Pre-screening of 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). SciSpace. [Link]
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Kumar, R., et al. (2023). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Taylor & Francis Online. [Link]
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El-Gamal, M. I., et al. (2021). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. PMC. [Link]
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Bioisosteric Utility of 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine: A Technical Guide for Peptidomimetic Design
Topic: Bioisosteric Applications of 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads
Executive Summary
In the optimization of lead compounds, metabolic instability and poor membrane permeability often plague peptide-based or amide-rich candidates. The 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine scaffold represents a high-value bioisosteric building block designed to address these attrition points. By functioning as a hydrolytically stable surrogate for the amide bond or carboxylic acid C-terminus of Alanine , this moiety allows researchers to lock bioactive conformations while significantly extending plasma half-life (
Structural & Physicochemical Profile
The molecule consists of a 1,2,4-oxadiazole core substituted at the 3-position with an ethyl group and at the 5-position with a 1-aminoethyl moiety. This specific arrangement creates a powerful Alanine Bioisostere .
The "Alanine Mimetic" Hypothesis
Structurally, the 1-aminoethyl group provides the
| Property | Alanine (Zwitterion) | 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine | Impact on Drug Design |
| H-Bond Acceptors | 2 (Carboxylate) | 2 (Oxadiazole N2/N4) | Retains receptor binding capability. |
| H-Bond Donors | 3 (Ammonium) | 2 (Primary Amine) | Modulates polarity; improves permeability. |
| LogP (Est.) | -2.85 (Hydrophilic) | ~0.5 - 1.2 (Lipophilic) | Critical: Significantly improves passive diffusion across cell membranes. |
| pKa (Amine) | 9.7 | ~8.5 - 9.0 | Reduced basicity due to the electron-withdrawing oxadiazole ring. |
| Metabolic Stability | Low (Peptide bond) | High | Resistant to amidases and esterases. |
Electronic Distribution & Dipole
The 1,2,4-oxadiazole ring possesses a significant dipole moment that mimics the amide bond's electrostatic profile without the liability of enzymatic hydrolysis. The ethyl group at the 3-position provides steric bulk and lipophilicity, filling hydrophobic pockets often occupied by amide
Bioisosteric Rationale & Mechanism
The primary application of this scaffold is the replacement of unstable amide bonds or labile esters .
Amide Bond Replacement
In a peptide sequence ...-Ala-X-..., the amide bond linking Alanine to the next residue is susceptible to proteases. Replacing the carboxyl group of Alanine with the 3-ethyl-1,2,4-oxadiazole creates a "non-hydrolyzable" linkage.
-
Geometry: The oxadiazole ring is planar, mimicking the
character of the amide bond. -
Interaction: The ring nitrogens (N2, N4) act as hydrogen bond acceptors, mimicking the carbonyl oxygen of the amide.
Conformational Restriction
Unlike flexible alkyl chains, the oxadiazole ring introduces rigidity. This reduces the entropic penalty of binding to a target protein, potentially increasing affinity (
Visualization: Bioisosteric Replacement Logic
The following diagram illustrates the transition from a labile Alanine-Amide precursor to the stable Oxadiazole analog.
Caption: Logical flow for replacing a labile peptide bond with the 1,2,4-oxadiazole scaffold to enhance metabolic stability.
Synthetic Protocol
Synthesis of 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine requires a convergent approach, coupling a carboxylic acid derivative (the "Alanine" part) with an amidoxime (the "Ethyl" part).
Reagents & Precursors[3]
-
Precursor A: Propionitrile (converts to Propionamidoxime).
-
Precursor B: N-Boc-L-Alanine (provides the chiral amine center).
-
Coupling Agents: EDC/HOBt or CDI.
-
Cyclization Agent: Tetrabutylammonium fluoride (TBAF) or heat in toluene.
Step-by-Step Methodology
Step 1: Synthesis of Propionamidoxime
-
Dissolve Propionitrile (1.0 eq) in ethanol/water (1:1).
-
Add Hydroxylamine hydrochloride (1.2 eq) and Sodium Carbonate (1.2 eq).
-
Reflux at 80°C for 6 hours.
-
Concentrate in vacuo and extract with ethyl acetate to yield Propionamidoxime.
Step 2: Coupling with N-Boc-Alanine
-
Dissolve N-Boc-L-Alanine (1.0 eq) in DMF.
-
Add CDI (1.1 eq) and stir at RT for 30 mins to activate the acid.
-
Add Propionamidoxime (1.0 eq) to the mixture.
-
Stir at RT for 2 hours to form the O-acylamidoxime intermediate.
Step 3: Cyclodehydration (The Critical Step)
-
Heat the reaction mixture to 110°C for 4-6 hours. Note: Alternatively, use TBAF in THF at RT for a milder cyclization if the substrate is sensitive.
-
Monitor by LC-MS for the formation of the 1,2,4-oxadiazole ring.
-
Perform aqueous workup and purify via silica gel chromatography (Hexane/EtOAc).
Step 4: Deprotection
-
Dissolve the N-Boc-protected intermediate in DCM.
-
Add TFA (20% v/v) and stir for 1 hour.
-
Basify with NaHCO3 and extract to obtain 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine .
Synthetic Workflow Diagram
Caption: Convergent synthesis of the target scaffold via O-acylamidoxime cyclization.
Experimental Validation: Stability Assays
To confirm the bioisosteric advantage, the following self-validating protocol compares the oxadiazole scaffold against a standard amide control.
Microsomal Stability Assay Protocol
Objective: Quantify intrinsic clearance (
-
Preparation: Prepare 10 mM stock solutions of the Test Compound (Oxadiazole) and Control (Amide analog) in DMSO.
-
Incubation:
-
Mix liver microsomes (human/rat, 0.5 mg/mL protein) with PBS (pH 7.4).
-
Add test compounds (final conc. 1 µM).
-
Initiate reaction with NADPH-regenerating system.
-
-
Sampling: Aliquot samples at
min. -
Quenching: Add ice-cold acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(concentration) vs. time. The slope
determines .
Expected Outcome: The 1,2,4-oxadiazole derivative typically exhibits a
References
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Bioisosterism of 1,2,4-Oxadiazoles
-
Synthetic Methodology
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Application in Drug Discovery
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Role of ethyl-1,2,4-oxadiazole in heterocyclic drug design
The Role of Ethyl-1,2,4-Oxadiazole in Heterocyclic Drug Design
Abstract The 1,2,4-oxadiazole ring system represents a privileged scaffold in modern medicinal chemistry, serving as a critical bioisostere for amide and ester functionalities.[1][2][3][4][5][6] This technical guide analyzes the specific utility of ethyl-substituted 1,2,4-oxadiazoles and the strategic use of ethyl 1,2,4-oxadiazole carboxylates as intermediate building blocks. We explore the thermodynamic stability, metabolic resistance, and synthetic pathways of this moiety, providing a validated protocol for its installation in drug candidates.
Strategic Rationale: The Bioisosteric Imperative
In the optimization of lead compounds, the 1,2,4-oxadiazole ring is frequently deployed to replace hydrolytically unstable amide (–CONH–) or ester (–COO–) linkages.[4]
Structural Mimicry & Electrostatics
The 1,2,4-oxadiazole ring is planar and electron-deficient. It mimics the geometry and dipole moment of the amide bond but lacks the labile N–H bond, thereby eliminating a primary site for metabolic conjugation (e.g., glucuronidation).
-
Bond Angles: The C–N=C angle (~113°) approximates the amide bond angle.
-
Hydrogen Bonding: The N2 and N4 nitrogens serve as weak hydrogen bond acceptors, while the oxygen atom contributes to the dipole but is a poor acceptor.
The "Ethyl" Substituent Effect
The specific incorporation of an ethyl group (at the C3 or C5 position) or the use of ethyl-1,2,4-oxadiazole-5-carboxylate serves distinct pharmacological purposes:
-
Lipophilicity Modulation: An ethyl group adds moderate steric bulk and lipophilicity (+0.5 to +1.0 LogP relative to methyl), improving membrane permeability without the metabolic liability of longer alkyl chains (which are prone to
-oxidation). -
Conformational Locking: Unlike a flexible diethylaminoethyl chain (as seen in Oxolamine), a direct ethyl substitution on the ring restricts rotation, potentially locking the pharmacophore into a bioactive conformation.
-
Synthetic Handle: Ethyl 1,2,4-oxadiazole-5-carboxylate is a potent electrophile. The ethyl ester moiety allows for rapid diversification via amidation or reduction, serving as a "linchpin" in library synthesis.
Comparative Physicochemical Profile
The following table contrasts the 1,2,4-oxadiazole core with the functionalities it commonly replaces.
| Property | Amide (–CONH–) | Ester (–COO–) | 1,2,4-Oxadiazole | Impact on Drug Design |
| Hydrolytic Stability | Moderate (Peptidases) | Low (Esterases) | High | Resists plasma hydrolysis; extends half-life ( |
| H-Bond Donor | Yes (NH) | No | No | Improves permeability (reduces PSA); avoids P-gp efflux. |
| H-Bond Acceptor | Strong (C=O) | Strong (C=O) | Weak (N2/N4) | Modulates binding affinity; reduces desolvation penalty. |
| Metabolic Liability | High (Hydrolysis) | High (Hydrolysis) | Low (Ring opening) | Ring cleavage requires specific reductive conditions or CYP450 oxidation. |
| Dipole Moment | ~3.7 D | ~1.7 D | ~3.0–4.0 D | Maintains electrostatic interactions with receptor pockets. |
Synthetic Pathways & Mechanism[7]
The construction of the ethyl-1,2,4-oxadiazole core typically proceeds via the Amidoxime Route , a robust cyclocondensation method.
The Mechanism (O-Acylation / Dehydration)
-
Nucleophilic Attack: The amidoxime oxygen attacks the electrophilic carbonyl of an acid chloride or ester (e.g., ethyl propionate).
-
O-Acyl Amidoxime Intermediate: This intermediate is often isolable but usually carried forward in situ.
-
Cyclodehydration: Heating (often in toluene or DMF) drives the loss of water, closing the ring.
Visualization of Synthesis Logic
Figure 1: General synthetic pathway for 1,2,4-oxadiazoles via the amidoxime route.
Validated Experimental Protocol
Target Molecule: 3-Ethyl-5-phenyl-1,2,4-oxadiazole Rationale: This protocol demonstrates the installation of the ethyl group at the C3 position using propionitrile as the starting material.
Reagents & Materials
-
Propionitrile (1.0 equiv)
-
Hydroxylamine hydrochloride (1.2 equiv)
-
Sodium carbonate (Na₂CO₃) (1.2 equiv)
-
Benzoyl chloride (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
Solvents: Ethanol (EtOH), Dichloromethane (DCM), Toluene.
Step-by-Step Methodology
Phase 1: Synthesis of Propionamidoxime
-
Dissolution: Dissolve Hydroxylamine HCl (1.2 equiv) and Na₂CO₃ (1.2 equiv) in water (minimum volume). Stir for 15 min at Room Temperature (RT).
-
Addition: Add Propionitrile (1.0 equiv) and EtOH (ratio 1:1 with water).
-
Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor by TLC (eluent: EtOAc/Hexane).
-
Workup: Evaporate EtOH under reduced pressure. Extract the aqueous residue with EtOAc (3x). Dry organic layer over anhydrous Na₂SO₄ and concentrate. Result: Crude Propionamidoxime (usually a viscous oil or low-melting solid).
Phase 2: O-Acylation & Cyclization
-
Activation: Dissolve the crude Propionamidoxime (1.0 equiv) in anhydrous DCM under N₂ atmosphere. Add Et₃N (1.2 equiv).
-
Coupling: Cool to 0°C. Dropwise add Benzoyl chloride (1.1 equiv). Stir at RT for 2 hours. Formation of O-benzoyl amidoxime.
-
Solvent Swap: Concentrate the reaction mixture to remove DCM. Re-dissolve the residue in Toluene.
-
Cyclization: Reflux the toluene solution (110°C) for 4–6 hours using a Dean-Stark trap to remove water.
-
Purification: Cool to RT. Wash with NaHCO₃ (sat. aq) and Brine.[7] Concentrate. Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).
Yield Expectation: 65–80% overall yield. Characterization:
-
¹H NMR (CDCl₃):
8.15 (d, 2H, Ar-H), 7.55 (m, 3H, Ar-H), 2.85 (q, 2H, –CH₂–), 1.40 (t, 3H, –CH₃). -
Note: The quartet at ~2.85 ppm and triplet at ~1.40 ppm confirm the ethyl group integrity.
Case Study: Pharmacological Application
Ataluren (Translarna™)
-
Mechanism: Read-through of premature stop codons (nonsense mutations).
-
Structure: Contains a 1,2,4-oxadiazole core linking two aryl systems.[6]
-
Role of the Ring: The oxadiazole acts as a planar bridge that positions the fluorophenyl and benzoic acid moieties at a precise distance (~9–10 Å), critical for ribosomal interaction. It resists the proteolytic environment of the cell, unlike a peptide bond.
SAR Visualization: Amide vs. Oxadiazole
Figure 2: Structure-Activity Relationship (SAR) logic for replacing amide bonds with 1,2,4-oxadiazoles.
References
-
Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 55(5), 1817–1830. Link
-
Pace, A., & Pierro, P. (2009). "The 1,2,4-Oxadiazole Ring: A Versatile Building Block in Organic Chemistry." Organic & Biomolecular Chemistry, 7, 4337–4348. Link
-
Augustine, J. K., et al. (2009).[8] "PTSA-ZnCl2: An Efficient Catalyst for the Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles." Journal of Organic Chemistry, 74(15), 5640–5643. Link
-
Jakopin, Z. (2020).[9] "Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery." Pharmaceuticals, 13(6), 111. Link
-
European Medicines Agency. (2014). "Assessment Report: Translarna (Ataluren)." EMA/CHMP/386963/2014. Link
Sources
- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 9. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Streamlined Approach to the Synthesis of 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has become a cornerstone in modern medicinal chemistry.[1][2] Its prevalence in drug discovery is attributed to its role as a bioisostere for amide and ester functionalities, enhancing metabolic stability and pharmacokinetic profiles of drug candidates.[2] This application note provides a comprehensive, field-proven protocol for the synthesis of 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine, a chiral building block with potential applications in the development of novel therapeutic agents.
Synthetic Strategy: A Convergent and Efficient Route
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most reliably achieved through the condensation of an amidoxime with a carboxylic acid or its activated derivative.[1][3][4] Our approach to 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine employs a convergent strategy, bringing together two key fragments: propionamidoxime and N-Boc-L-alanine. The use of a tert-butyloxycarbonyl (Boc) protecting group on the alanine nitrogen is crucial to prevent undesired side reactions during the coupling and cyclization steps. The final step involves the acidic deprotection of the Boc group to yield the target primary amine.
This protocol is designed as a self-validating system, with each step being a well-established transformation in organic synthesis, ensuring high reproducibility and yield.
Experimental Workflow Diagram
Caption: Overall synthetic workflow for 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine.
Detailed Experimental Protocols
Part 1: Synthesis of Propionamidoxime
Rationale: The synthesis of the amidoxime is a critical first step. The reaction of a nitrile with hydroxylamine is a well-established and high-yielding method for preparing amidoximes.[1][5][6]
Materials:
-
Propionitrile
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Ethanol
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (1.1 eq).
-
Add a 2:1 mixture of ethanol and water.
-
Add propionitrile (1.0 eq) to the suspension.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield propionamidoxime as a white solid. The product is often of sufficient purity for the next step without further purification.
Part 2: One-Pot Synthesis of N-Boc-1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine
Rationale: A one-pot procedure combining the coupling of N-Boc-L-alanine with propionamidoxime and the subsequent cyclization to the 1,2,4-oxadiazole is efficient and reduces handling losses.[4] Peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) are effective in forming the intermediate O-acylamidoxime with minimal racemization.[7][8] The subsequent thermal cyclization provides the stable oxadiazole ring.
Materials:
-
N-Boc-L-alanine
-
Propionamidoxime (from Part 1)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve N-Boc-L-alanine (1.0 eq) and propionamidoxime (1.1 eq) in DMF.
-
Add HOBt (1.2 eq) to the solution and stir until dissolved.
-
Add EDC (1.2 eq) portion-wise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours to ensure complete formation of the O-acylamidoxime intermediate.
-
Heat the reaction mixture to 100-110 °C and stir for 2-4 hours to effect cyclization. Monitor by TLC until the intermediate is consumed.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-Boc-1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine.
Part 3: Deprotection to Yield 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine
Rationale: The final step is the removal of the Boc protecting group to furnish the free amine. Acidic conditions are standard for this transformation.[9][10] A solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) is highly effective and the resulting trifluoroacetate salt is often crystalline and easily handled.
Materials:
-
N-Boc-1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine (from Part 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in DCM.
-
Add TFA (5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Triturate the residue with diethyl ether to precipitate the trifluoroacetate salt of the product.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine trifluoroacetate.
Quantitative Data Summary
| Parameter | Value/Reagent | Rationale |
| Starting Materials | Propionitrile, N-Boc-L-alanine | Commercially available and provide the desired ethyl and chiral ethanamine fragments. |
| Amidoxime Synthesis | Hydroxylamine HCl, Na2CO3 | Standard and high-yielding method for amidoxime formation.[1][5] |
| Coupling Reagents | EDC, HOBt | Minimizes racemization and provides high coupling efficiency.[7][8] |
| Cyclization Conditions | Thermal (100-110 °C in DMF) | Common and effective method for cyclodehydration to the 1,2,4-oxadiazole. |
| Deprotection Reagent | Trifluoroacetic Acid (TFA) | Clean and efficient removal of the Boc group.[9][10] |
| Expected Overall Yield | 40-60% | Based on typical yields for multi-step syntheses of this nature. |
| Purity | >95% (after purification) | Achievable with standard purification techniques like column chromatography and recrystallization/trituration. |
Trustworthiness and Self-Validation
The presented protocol relies on a series of well-documented and robust chemical transformations. The progress of each step can be reliably monitored by thin-layer chromatography (TLC), and the identity and purity of the intermediates and the final product can be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry. The chirality of the final product is maintained by the use of appropriate coupling agents that suppress racemization.
Mechanism of 1,2,4-Oxadiazole Formation
Caption: Mechanism of EDC/HOBt mediated 1,2,4-oxadiazole formation.
The reaction proceeds via the activation of the carboxylic acid of N-Boc-L-alanine by EDC to form a highly reactive O-acylisourea intermediate. This is then attacked by the hydroxyl group of the propionamidoxime to form the O-acylamidoxime. Subsequent heating promotes an intramolecular cyclodehydration, where the amino group of the amidoxime attacks the carbonyl carbon, followed by the elimination of a water molecule to form the stable aromatic 1,2,4-oxadiazole ring.
References
-
Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. RJPT. Available at: [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available at: [Link]
-
Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. PMC. Available at: [Link]
-
The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains. MDPI. Available at: [Link]
-
Synthesis of 1,2,4-oxadiazoles from N-Boc amino acids 10a–e and... ResearchGate. Available at: [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]
-
Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. PMC. Available at: [Link]
-
Synthesis and Evaluation of Amidoximes as Potential Pharmaceuticals Against Antimicrobial-Resistant Bacteria. Digital Commons @ Andrews University. Available at: [Link]
-
(PDF) Synthesis of amidoximes using an efficient and rapid ultrasound method. ResearchGate. Available at: [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Reddit. Available at: [Link]
- US8802609B2 - Nitrile and amidoxime compounds and methods of preparation for semiconductor processing. Google Patents.
-
N-Boc-α-methyl-β-alanine-N-carboxyanhydride as an acylating agent. ResearchGate. Available at: [Link]
-
Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Beilstein Journals. Available at: [Link]
-
BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
Sources
- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. digitalcommons.andrews.edu [digitalcommons.andrews.edu]
- 7. peptide.com [peptide.com]
- 8. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine
Welcome to the technical support center for the synthesis of 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and optimization strategies.
Introduction
The synthesis of chiral amines, such as 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine, is a critical process in pharmaceutical development. The 1,2,4-oxadiazole ring is a key pharmacophore found in numerous bioactive compounds.[1][2][3] This guide will focus on a common synthetic route and address potential challenges to improve yield and purity.
Synthetic Workflow Overview
A prevalent method for synthesizing the target compound involves the formation of the 1,2,4-oxadiazole core followed by the introduction of the chiral amine. The general workflow is outlined below:
Caption: General synthetic workflow for 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.
Q1: My yield for the 1,2,4-oxadiazole formation is consistently low. What are the likely causes and how can I improve it?
Low yields in 1,2,4-oxadiazole synthesis are a frequent challenge and can often be attributed to two main stages: inefficient acylation of the amidoxime and incomplete cyclodehydration of the O-acylamidoxime intermediate.[4][5]
| Potential Cause | Troubleshooting & Optimization Strategies |
| Poor Acylation of Amidoxime | Coupling Agent Activity: Ensure your coupling agent (e.g., EDC, HATU) is fresh and active. Consider switching to an alternative such as carbonyldiimidazole (CDI).[4] Activation Strategy: Pre-activate the carboxylic acid (Acetyl-L-alanine) with the coupling agent before adding the N-hydroxy-propanimidamide.[4] Purity of Starting Materials: Verify the purity of your starting materials, as impurities can significantly interfere with the reaction.[4] |
| Inefficient Cyclodehydration | Thermal Conditions: This step often requires heating.[4] Optimize the reaction temperature to find a balance between reaction rate and the formation of side products. Microwave irradiation can be an effective alternative to conventional heating, potentially reducing reaction times and improving yields.[4] Base Selection: The choice of base is critical. Inorganic bases like NaOH or KOH in a solvent such as DMSO have proven effective for promoting cyclization.[4] |
| Side Reactions | Cleavage of O-acylamidoxime: This is a major side reaction that can reduce your yield.[6] It results in the formation of the corresponding amidoxime and a nitrile.[6] Rearrangement Reactions: The Boulton-Katritzky Rearrangement can lead to the formation of more stable heterocyclic isomers.[6] |
Q2: I'm observing significant by-product formation during the reductive amination step. How can I improve the selectivity for the desired chiral amine?
Reductive amination is a powerful tool for amine synthesis, but controlling selectivity can be challenging.[7][8]
| Potential Cause | Troubleshooting & Optimization Strategies |
| Over-alkylation | Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent for reductive aminations and can minimize over-alkylation. Stepwise Procedure: Consider a stepwise approach where the imine is pre-formed in a solvent like methanol, followed by reduction with sodium borohydride. |
| Racemization | Catalyst Choice: For enantioselective reductive amination, the use of chiral catalysts is crucial.[7] This can involve chiral transition metal complexes or organocatalysts to control the stereochemistry of the final product.[7][9] Biocatalysis: Imine reductases (IREDs) and reductive aminases (RedAms) offer a highly selective and sustainable alternative for producing chiral amines.[10] |
| Reaction Conditions | Solvent and Temperature: The choice of solvent can influence the reaction outcome. Aprotic solvents are generally preferred. Optimizing the temperature is also key to minimizing side reactions. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanone
This protocol details the formation of the oxadiazole core.
-
Activation of Carboxylic Acid: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Acetyl-L-alanine (1 equivalent) and a suitable coupling agent such as HATU (1.1 equivalents) in an anhydrous aprotic solvent like DMF.[5]
-
Add a non-nucleophilic base, for example, DIPEA (2.5 equivalents), and stir the mixture at room temperature for 30 minutes.[5]
-
Addition of Amidoxime: Add a solution of N-hydroxy-propanimidamide (1 equivalent) in the same anhydrous solvent to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Cyclodehydration: Once the acylation is complete, the cyclodehydration can be induced. This can be achieved by heating the reaction mixture.[4] Alternatively, microwave irradiation can be employed for a more rapid and potentially higher-yielding conversion.[4]
-
Work-up and Purification: After the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: Workflow for the synthesis of the 1,2,4-oxadiazole intermediate.
Protocol 2: Reductive Amination to 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine
This protocol describes the conversion of the ketone intermediate to the final chiral amine product.
-
Reaction Setup: Dissolve 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanone (1 equivalent) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Amine Source: Add the amine source. For the synthesis of a primary amine, a source of ammonia is required.
-
Reducing Agent: Add a selective reducing agent such as sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture at 0 °C.
-
Reaction Progress: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by an appropriate method, which may include column chromatography or crystallization to obtain the desired enantiomer.
References
-
Bommarius, A. S., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC. Retrieved from [Link]
-
Various Authors. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Organic Chemistry Portal. Retrieved from [Link]
-
Grogan, G., & Turner, N. J. (2016). Reductive aminations by imine reductases: from milligrams to tons. PMC. Retrieved from [Link]
-
Various Authors. (2021). Catalytic asymmetric reductive alkylation of enamines to chiral aliphatic amines. ChemRxiv. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Sharma, et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
-
Organic Chemistry Portal. (n.d.). 1,2,4-Oxadiazole synthesis. Retrieved from [Link]
- Various Authors. (n.d.). Different Method for the Production of Oxadiazole Compounds. JournalsPub.
-
Various Authors. (2019). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. PMC. Retrieved from [Link]
-
Various Authors. (2018). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). 5.04 1,2,4-Oxadiazoles. Retrieved from [Link]
-
Academia.edu. (n.d.). The new era of 1,2,4-oxadiazoles. Retrieved from [Link]
-
Baykov, S. V., et al. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Retrieved from [Link]
-
RJPT. (n.d.). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Retrieved from [Link]
- Various Authors. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.
- Christopher, H., & Seidu, L. S. (2024). Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl).
-
Various Authors. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. PMC. Retrieved from [Link]
-
Various Authors. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. PMC. Retrieved from [Link]
Sources
- 1. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (PDF) The new era of 1,2,4-oxadiazoles [academia.edu]
- 3. rjptonline.org [rjptonline.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Side Reactions in 1,2,4-Oxadiazole Functionalization
Welcome to the Technical Support Center for 1,2,4-Oxadiazole Functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the 1,2,4-oxadiazole scaffold. As a bioisostere for amides and esters, the 1,2,4-oxadiazole ring is a privileged motif in drug discovery; however, its unique electronic properties and inherent reactivity can lead to challenging side reactions during synthetic elaboration.[1][2]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered in the lab. Our approach is grounded in mechanistic principles to not only solve immediate synthetic hurdles but also to empower you with the knowledge to proactively design more robust reaction conditions.
Section 1: Troubleshooting Guide - Common Side Reactions
This section is structured to address problems you might observe during your experiments, providing explanations of the underlying chemistry and actionable solutions.
Issue 1: I'm observing significant ring cleavage or decomposition of my 1,2,4-oxadiazole starting material.
Question: My 1,2,4-oxadiazole seems unstable under my reaction conditions. Mass spectrometry and NMR analysis show the formation of nitriles and other unidentifiable degradation products. What is causing this, and how can I prevent it?
Answer: This is a critical issue stemming from the inherent chemical nature of the 1,2,4-oxadiazole ring. It possesses a relatively weak N-O bond and low aromaticity, making it susceptible to cleavage under various conditions, particularly harsh acidic or basic environments.[3][4]
Causality & Mechanism:
The stability of the 1,2,4-oxadiazole ring is highly pH-dependent.[5]
-
Under strongly acidic conditions (low pH): The N-4 nitrogen of the oxadiazole can be protonated. This activation facilitates nucleophilic attack (e.g., by water or other nucleophiles present) at the adjacent C5 carbon, leading to ring opening and fragmentation, often yielding an aryl nitrile and other byproducts.[5]
-
Under strongly basic conditions (high pH): Direct nucleophilic attack at the C5 or C3 positions can occur, generating an anionic intermediate. In the presence of a proton source (like water or alcohol), this intermediate can undergo ring cleavage.[5] For example, the reaction of 5-trinitromethyl-3-phenyl-1,2,4-oxadiazole with dilute hydrochloric acid leads to the decomposition of the ring to form benzamide oxime.[6]
Troubleshooting & Solutions:
| Problematic Condition | Underlying Cause | Recommended Action & Rationale |
| Strongly acidic media (e.g., conc. HCl, H₂SO₄, neat TFA) | Protonation of the ring nitrogen (N-4), activating the ring for nucleophilic attack and subsequent cleavage.[5] | Use milder acids or buffer the system. Opt for organic acids like acetic acid or use buffered conditions if acidity is required. The goal is to perform the desired transformation without fully protonating the oxadiazole ring. A pH range of 3-5 often provides maximum stability.[5] |
| Strongly basic media (e.g., NaOH, KOH, alkoxides) | Direct nucleophilic attack on the electron-deficient C3 or C5 carbons, leading to ring-opening. | Employ weaker, non-nucleophilic bases. Use inorganic bases like K₂CO₃ or Cs₂CO₃, or organic bases such as DIPEA or Et₃N. Running the reaction in aprotic solvents minimizes the risk of hydrolysis. |
| Certain reductive conditions (e.g., catalytic hydrogenation with H₂/Pd-C) | Reductive cleavage of the weak N-O bond is a known side reaction.[3] | Choose chemoselective reducing agents. For reducing other functional groups in the molecule, consider reagents that are less likely to affect the oxadiazole ring. Transfer hydrogenation using ammonium formate with Pd/C under carefully controlled conditions can sometimes be a milder alternative. |
Workflow: Diagnosing and Preventing Ring Cleavage
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. View of Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles | Journal of Advances in Science and Technology [ignited.in]
- 3. BJOC - Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions [beilstein-journals.org]
- 4. Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Copper-mediated direct arylation of 1,3,4-oxadiazoles and 1,2,4-triazoles with aryl iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not merely procedural afterthoughts; they are foundational to ensuring laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine and its associated waste streams. As a biologically active heterocyclic amine, this compound requires meticulous handling from acquisition to final disposal.
Core Principle: Hazard-Based Waste Management
The fundamental principle governing the disposal of 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine is that it must be treated as hazardous chemical waste . This directive is based on a comprehensive hazard assessment derived from data on the compound and its structural analogs—namely, oxadiazoles and amines.
The primary rationale for this classification is the compound's potential biological activity and its environmental profile. A related compound is classified as severely hazardous to water (Water Hazard Class 3) , a designation that strictly prohibits any form of drain or sewer disposal.[1] Amines, as a class, can be harmful to aquatic life, and introducing heterocyclic compounds into wastewater can have unforeseen ecological consequences.[2] Therefore, all waste streams containing this substance must be collected for destruction by a licensed waste disposal facility.
Hazard Summary Table
| Hazard Classification | Details & Rationale | Source(s) |
| Acute Toxicity | Harmful if swallowed (Acute Tox. 4 Oral, H302). This is inferred from safety data for structurally similar oxadiazole-ethanamine compounds. | [3] |
| Skin/Eye Irritation | Assumed to be a skin and eye irritant (H315, H319). This is a common hazard for many amine compounds and other oxadiazole derivatives. | [4][5] |
| Flammability | Classified as a Combustible Solid (Storage Class 11). This applies to the trifluoroacetate salt form and should be considered a potential hazard for the base compound. | [1] |
| Environmental Hazard | Severely hazardous to water (WGK 3) . This is the most critical classification for disposal, making environmental release a primary concern and strictly prohibiting drain disposal. | [1] |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling any waste materials, ensure the following personal protective equipment is in use. This is non-negotiable for minimizing exposure risks.
-
Eye Protection: Chemical safety goggles or safety glasses with side shields.
-
Hand Protection: Chemical-resistant gloves (nitrile is a suitable choice for incidental contact).
-
Body Protection: A standard laboratory coat.
-
Work Area: All handling of the solid compound and preparation of waste containers should ideally be conducted in a chemical fume hood or a well-ventilated area to avoid inhalation of any dust particles.[6][7]
Step-by-Step Disposal Protocol: Segregation and Collection
The only approved method for disposing of 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine is through collection as hazardous waste.[4][8] Adherence to a systematic collection protocol is critical for safety and compliance.
Step 1: Designate a Compatible Waste Container
-
Select a container made of a material compatible with amines. A high-density polyethylene (HDPE) or glass bottle with a screw cap is recommended.[9]
-
The container must be in good condition, free of leaks, and have a securely fitting cap.[9][10]
Step 2: Collect All Contaminated Waste Streams
-
Unused Product: Carefully transfer any unwanted solid 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine into the designated hazardous waste container.
-
Contaminated Consumables: Place all disposable items that have come into contact with the compound—such as pipette tips, weighing papers, and contaminated gloves—into the same container.[10]
-
Glassware Rinsate: The initial rinse of any glassware used to handle the compound must be collected as hazardous waste. Subsequent rinses can typically be managed as non-hazardous waste, but consult your institutional EHS for specific guidance. The first rinse is critical because it will contain the highest concentration of residual chemical.[6]
Step 3: Label the Waste Container Accurately
-
Proper labeling is a legal requirement and essential for safe handling by waste management personnel.
-
Affix a "HAZARDOUS WASTE" label to the container.[9]
-
Clearly write the full chemical name: "1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine " and list any other chemical constituents (e.g., solvent used for rinsing) with their approximate percentages.[9] Avoid using abbreviations or chemical formulas.[9]
Step 4: Store the Waste Container Safely
-
Keep the waste container tightly sealed at all times, except when adding waste.[9][10]
-
Store the container in a designated Satellite Accumulation Area (SAA) within your laboratory.[10]
-
Crucially, segregate this amine waste from incompatible materials. Store it away from acids (to prevent violent neutralization reactions) and strong oxidizing agents.[2]
Spill Management
In the event of a small spill of the solid material:
-
Ensure proper PPE is worn.
-
Gently sweep up the solid material and place it into the designated hazardous waste container.[8] Avoid generating dust.
-
Wipe the spill area with a damp cloth or paper towel, and also place this into the waste container.
-
All materials used for cleanup are now considered hazardous waste.
Final Disposal Logistics
The final step is the transfer of the collected waste to a certified disposal facility.
-
Contact EHS: Once your waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department.[10]
-
Arrange for Pickup: The EHS department will coordinate with a licensed chemical waste disposal contractor to collect, transport, and properly dispose of the material in accordance with all local, regional, and national regulations.[2][8]
Visual Workflow for Disposal
The following diagram outlines the decision-making process and required steps for the compliant disposal of 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine waste.
Sources
- 1. 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine trifluoroacetate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemscene.com [chemscene.com]
- 8. fishersci.com [fishersci.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
